molecular formula C18H18N2O4 B5407223 METHYL 4-(3-PROPANAMIDOBENZAMIDO)BENZOATE

METHYL 4-(3-PROPANAMIDOBENZAMIDO)BENZOATE

Cat. No.: B5407223
M. Wt: 326.3 g/mol
InChI Key: FMNNNFJUNAGFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-propanamidobenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzene ring connected to an ester functional group, with additional amide groups attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-propanamidobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(3-propanamidobenzamido)benzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-propanamidobenzamido)benzoate is unique due to the presence of both ester and amide functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[3-(propanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-16(21)19-15-6-4-5-13(11-15)17(22)20-14-9-7-12(8-10-14)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNNNFJUNAGFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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